Senkyunolide E
Overview
Description
Senkyunolide I (SI) is a natural phthalide that has drawn increasing interest for its potential as a cardio-cerebral vascular drug candidate . It is mainly distributed in Umbelliferae plants, and it is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability .
Synthesis Analysis
Senkyunolide I is mainly distributed in Umbelliferae plants . It is relatively stable to heat, acid, and oxygen, with good blood–brain barrier (BBB) permeability . Substantial studies have established reliable methods for the isolation, purification, and content determination of SI .Molecular Structure Analysis
The molecular weight of Senkyunolide I is 224.25 and the molecular formula is C12H16O4 .Chemical Reactions Analysis
Senkyunolide I is relatively stable to heat, acid, and oxygen . It can be transformed into SI when incubated with small intestinal homogenates or liver microsomes of rats .Physical And Chemical Properties Analysis
Senkyunolide I is relatively stable to heat, acid, and oxygen . It has good blood–brain barrier (BBB) permeability .Scientific Research Applications
Neuroprotection and Anti-Inflammatory Effects
Senkyunolide E, derived from traditional Chinese medicine, has shown promise in neuroprotective applications. For instance, it has been identified as a potential complementary drug candidate for treating inflammatory processes associated with cerebrovascular diseases, such as stroke. This is attributed to its ability to inhibit the production of proinflammatory mediators in stimulated microglial cells and human peripheral blood monocyte-derived macrophages, thereby protecting neural cells from neuroinflammatory toxicity (Or et al., 2011). Additionally, studies have demonstrated its protective effects against MPP+-induced apoptosis in PC12 cells through the ROS-mediated mitogen-activated protein kinase pathway, highlighting its potential in treating neuronal disorders (Luo et al., 2019).
Potential in Treating Depression
Senkyunolide E is also relevant in the context of depression. Research indicates its efficacy in protecting neural cells against corticosterone-induced apoptosis, modulating protein phosphatase 2A and α-synuclein signaling. This underscores its potential as a therapeutic agent in depression-related disorders (Gong et al., 2018).
Antioxidant Properties and Hepatic Protection
The antioxidant properties of Senkyunolide E have been observed in its ability to reduce hydrogen peroxide-induced oxidative damage in human liver HepG2 cells. It induces heme oxygenase-1, a crucial antioxidant and cytoprotective gene, suggesting its potential in treating diseases caused by oxidative stress and inflammation (Qi et al., 2010).
Pharmacokinetics and Bioavailability
The pharmacokinetics of Senkyunolide E, particularly its oral bioavailability, have been studied in rats. The research focuses on its distribution and metabolism, providing insights into its application in cardiovascular treatments (Yan et al., 2007).
Mechanisms in Treating Cerebral Ischemic Stroke
Senkyunolide E's effectiveness in preventing cerebral ischemic stroke has been explored through network pharmacology. It involves multiple targets and pathways, particularly the activation of the PI3K/Akt/nuclear factor kappa B signaling pathway, which plays a role in inhibiting inflammatory factor releases and increasing anti-apoptosis capacity (Zhang et al., 2019).
Scalp and Skin Health
Research also indicates that Senkyunolide E can reinforce barrier function and scalp homeostasis, showing potential in fighting against dandruff and improving epidermal function. This is achieved via skin protection-related pathways (Mondon et al., 2017).
Metabolism and Stability
Studies have also been conducted on the degradation products of Senkyunolide E, providing valuable information on its stability and factors influencing it, which is crucial for its storage and efficacy in medical applications (Hongbin, 2012).
Safety And Hazards
properties
IUPAC Name |
(3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-8(13)7-11-9-5-3-4-6-10(9)12(14)15-11/h3-8,13H,2H2,1H3/b11-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLCXMIVOLFJJ-XFFZJAGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=C1C2=CC=CC=C2C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C\1/C2=CC=CC=C2C(=O)O1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Senkyunolide E |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.